molecular formula C12H16O B14449251 Phenol, 2-cyclopropyl-6-isopropyl- CAS No. 74926-96-8

Phenol, 2-cyclopropyl-6-isopropyl-

Cat. No.: B14449251
CAS No.: 74926-96-8
M. Wt: 176.25 g/mol
InChI Key: IBRFCFDKAWTDFL-UHFFFAOYSA-N
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Description

Phenol, 2-isopropyl-6-propyl (CAS RN: Not explicitly provided in evidence; synonyms include 2-(1-Methylethyl)-6-propylphenol and 2-Isopropyl-6-n-propylphenol) is a substituted phenolic compound with the molecular formula C₁₂H₁₈O and an average molecular mass of 178.27 g/mol . Its structure features an isopropyl group (-CH(CH₃)₂) at the 2-position and a propyl group (-CH₂CH₂CH₃) at the 6-position of the phenolic ring. This substitution pattern influences its physicochemical properties, such as solubility, boiling point, and reactivity, which are critical for applications in industrial synthesis and laboratory research .

Properties

CAS No.

74926-96-8

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-cyclopropyl-6-propan-2-ylphenol

InChI

InChI=1S/C12H16O/c1-8(2)10-4-3-5-11(12(10)13)9-6-7-9/h3-5,8-9,13H,6-7H2,1-2H3

InChI Key

IBRFCFDKAWTDFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols typically involves nucleophilic aromatic substitution reactions. One common method for preparing phenols is through the oxidation of cumene (isopropylbenzene) in the presence of air to form cumene hydroperoxide, which is then hydrolyzed with an aqueous acid to yield phenol and acetone . For the specific synthesis of Phenol, 2-cyclopropyl-6-isopropyl-, additional steps would be required to introduce the cyclopropyl and isopropyl groups onto the benzene ring.

Industrial Production Methods

Industrial production of phenols often involves large-scale oxidation processes. The cumene process is widely used, where cumene is oxidized to cumene hydroperoxide and subsequently cleaved to produce phenol and acetone. This method is efficient and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-cyclopropyl-6-isopropyl-, like other phenols, undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄)

    Electrophilic Aromatic Substitution: Bromine (Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated phenols

Comparison with Similar Compounds

Comparison with Structurally Similar Phenol Derivatives

Key Observations:
  • Substituent Diversity: The presence of electron-donating groups (e.g., isopropyl, methoxy) in 2-isopropyl-6-propylphenol enhances its stability but reduces electrophilic reactivity compared to halogenated derivatives like 4-chloro-2-methyl-6-pyrrolidinylphenol, which exhibit higher bioactivity due to the chloro group .
  • Regulatory Landscape: While 2-isopropyl-6-propylphenol lacks comprehensive safety data, derivatives like the EPA-regulated 2-[[[3-(dimethylamino)propyl]amino]methyl]-6-methylphenol require strict reporting for industrial applications .

Physicochemical Properties

  • Solubility: The hydrophobic isopropyl and propyl groups in 2-isopropyl-6-propylphenol limit water solubility, favoring organic solvents like ethanol or dichloromethane. In contrast, the methoxy and amino groups in 2-methoxy-6-aminomethylphenol improve polar solvent compatibility .
  • Boiling Point: Substituted phenols generally exhibit higher boiling points than phenol itself (181°C). For example, 2-isopropyl-6-propylphenol likely boils above 250°C due to increased molecular weight and van der Waals interactions .

Toxicological and Environmental Profiles

  • 4-Chloro-2-methyl-6-pyrrolidinylphenol: Chlorinated phenols are often persistent in ecosystems, necessitating stringent disposal protocols under EPA guidelines .

Q & A

Q. How can the solubility of 2-cyclopropyl-6-isopropylphenol in organic solvents be systematically evaluated?

To assess solubility, prepare solutions in solvents like isopropyl alcohol or ethanol at varying concentrations (e.g., 0.25 mg/mL) using gravimetric analysis. Quantify via HPLC or UV-Vis spectroscopy with calibration curves derived from standard solutions. Ensure homogeneity using vortex mixing (15–30 seconds) and validate reproducibility through triplicate trials .

Q. What methodological approaches are recommended for determining the crystal structure of 2-cyclopropyl-6-isopropylphenol?

Employ single-crystal X-ray diffraction. Use SHELXS/SHELXD for phase solution and SHELXL for refinement. Key steps include:

  • Collecting high-resolution intensity data (e.g., Mo-Kα radiation).
  • Determining space group symmetry and initial structure via Patterson methods.
  • Refining anisotropic displacement parameters and validating with R-factor convergence (<5% discrepancy) .

Q. How can researchers optimize the extraction of 2-cyclopropyl-6-isopropylphenol from biological matrices?

Apply ultrasound-assisted extraction (UAE) with variable optimization:

  • Test solvent polarity (e.g., water-ethanol mixtures).
  • Adjust solvent-to-solid ratios (e.g., 10:1–50:1 mL/g).
  • Optimize time (10–60 minutes) and temperature (25–60°C). Quantify total phenolic content via Folin-Ciocalteu assay and validate with antioxidant activity assays (e.g., DPPH) .

Advanced Research Questions

Q. How can contradictory adsorption data for 2-cyclopropyl-6-isopropylphenol on activated carbons be resolved?

Analyze isotherm data using multi-model fitting (Freundlich, Langmuir, Dubinin–Radushkevich). Compare statistical parameters (R², RMSE, AIC) to identify the best-fit model. For mechanistic insights, apply statistical physics models (e.g., Liu isotherm) to assess monolayer vs. multilayer adsorption and ligand-receptor interactions .

Q. What strategies mitigate discrepancies between experimental and computational thermodynamic parameters in adsorption studies?

  • Validate experimental conditions (pH, ionic strength, temperature) against computational assumptions.
  • Use molecular dynamics (MD) simulations to model solvent effects and surface heterogeneity.
  • Cross-reference calorimetric data (e.g., ΔH from van’t Hoff plots) with density functional theory (DFT) calculations .

Q. How should environmental exposure assessments for 2-cyclopropyl-6-isopropylphenol account for bioaccumulation risks?

Follow the U.S. EPA High Production Volume (HPV) framework:

  • Compile data on octanol-water partition coefficients (log Kₒw) and biodegradation half-lives.
  • Conduct species-specific bioassays (e.g., Daphnia magna LC₅₀).
  • Integrate stakeholder input (e.g., industry reports) to verify use patterns and disposal routes .

Q. What experimental designs address challenges in quantifying trace-level 2-cyclopropyl-6-isopropylphenol in environmental samples?

  • Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards.
  • Perform solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for matrix cleanup.
  • Validate recovery rates (85–115%) via spike-and-recovery tests across multiple matrices (e.g., soil, water) .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile inconsistent crystallographic data for 2-cyclopropyl-6-isopropylphenol derivatives?

  • Re-process raw diffraction data with updated SHELX versions to correct for absorption or scaling errors.
  • Validate hydrogen bonding networks using Hirshfeld surface analysis.
  • Cross-check with spectroscopic data (e.g., NMR coupling constants for cyclopropyl conformation) .

Q. What statistical methods are critical for interpreting variable outcomes in phenol extraction optimization?

Apply response surface methodology (RSM) with central composite design (CCD):

  • Model interactions between variables (solvent ratio, time) via ANOVA.
  • Use desirability functions to balance yield and cost.
  • Confirm robustness through lack-of-fit tests and residual plots .

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